N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
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Overview
Description
N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the attachment of the fluorophenethyl and methylsulfonylphenyl groups. Common reagents and conditions used in these reactions include:
Thiazole ring formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Carboxamide group introduction: This step may involve the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of substituents: The fluorophenethyl and methylsulfonylphenyl groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigating its pharmacological properties and potential use in treating diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Other compounds with a thiazole ring structure.
Fluorophenethyl derivatives: Compounds containing the fluorophenethyl group.
Methylsulfonylphenyl derivatives: Compounds with the methylsulfonylphenyl group.
Uniqueness
N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-8-6-15(7-9-16)22-19-23-17(12-27-19)18(24)21-11-10-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLYHXJKOAZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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